(E)-tert-Butyl prop-1-en-1-ylcarbamate
Overview
Description
(E)-tert-Butyl prop-1-en-1-ylcarbamate, also known as tBoc-propargylamine, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a white crystalline solid with a molecular formula of C10H17NO2 and a molecular weight of 183.25 g/mol. In
Scientific Research Applications
Building Blocks in Organic Synthesis : Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a group to which (E)-tert-Butyl prop-1-en-1-ylcarbamate belongs, are useful in organic synthesis. They can react with organometallics to yield N-(Boc)-protected nitrones, which are valuable intermediates in organic chemistry (Guinchard, Vallée, & Denis, 2005).
Stereochemistry and Hazardous Chemical Disposals : Tert-Butyl 3,7-Dimethylocta-1,6-dien-3-ylcarbamate, a related compound, is utilized for its stereochemistry and potential applications in hazardous chemical disposals (Ichikawa, Kariya, & Hasegawa, 2014).
Isostructural Family of Compounds : this compound is part of an isostructural family of compounds characterized by bifurcated N-HO hydrogen bonds and C-XO halogen bonds, useful for understanding molecular interactions (Baillargeon et al., 2017).
Antiparallel H Bonding of Amides : Its structure demonstrates antiparallel H bonding of amides, leading to columnar stacking, which is significant in the study of molecular structures (Baillargeon, Lussier, & Dory, 2014).
Chiral Amino Carbonyl Compound Synthesis : Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate, another derivative, is synthesized via an asymmetric Mannich reaction, demonstrating the compound's utility in producing chiral structures (Yang, Pan, & List, 2009).
Access to Multigram Quantities of Enantiomers : The synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate, a related compound, provides access to large quantities of enantiomers, beneficial in stereoselective synthesis (Xu & Appella, 2006).
Inhibitor Manufacturing : It serves as an intermediate in the manufacture of lymphocyte function-associated antigen 1 inhibitors, highlighting its pharmaceutical relevance (Li et al., 2012).
Thermodynamic Properties : The enantiomers of tert-butyl 1-phenylethylcarbamate, a similar compound, show specific solid-liquid phase transitions, important for understanding its thermodynamic properties (Zeng et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(E)-prop-1-enyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5-6H,1-4H3,(H,9,10)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZCCQCDGGYKLM-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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